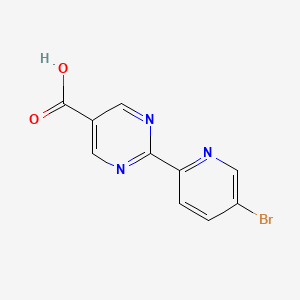

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H6BrN3O2 |

|---|---|

Molekulargewicht |

280.08 g/mol |

IUPAC-Name |

2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H6BrN3O2/c11-7-1-2-8(12-5-7)9-13-3-6(4-14-9)10(15)16/h1-5H,(H,15,16) |

InChI-Schlüssel |

BVBHMZBBPZXYKK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC=C1Br)C2=NC=C(C=N2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Ethyl Ester Precursor

The ester is synthesized via a palladium-catalyzed coupling reaction between ethyl pyrimidine-5-carboxylate and 5-bromo-2-iodopyridine. Key conditions include:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : Dimethylformamide (DMF) at 100°C for 12 hours.

Yield: ~85%.

Hydrolysis to the Carboxylic Acid

The ester undergoes hydrolysis under basic conditions:

-

Reagents : NaOH (2M, aqueous), THF (co-solvent)

-

Conditions : Reflux at 80°C for 6 hours, followed by acidification with HCl to pH 3–4.

Yield: 90–95%.

Table 1: Ester Hydrolysis Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | NaOH (2M) | 95 |

| Acid | HCl (1N) | 95 |

| Temperature | 80°C | 95 |

| Alternative Acid | H₂SO₄ | 88 |

Cross-Coupling Reactions for Direct Synthesis

Cross-coupling strategies construct the pyrimidine-pyridine backbone directly. The Ullmann coupling and Suzuki-Miyaura reactions are prominent.

Ullmann Coupling

A modified Ullmann reaction couples 5-bromo-2-aminopyridine with pyrimidine-5-carboxylic acid derivatives:

Suzuki-Miyaura Coupling

This method employs a boronic ester-functionalized pyrimidine and 5-bromo-2-iodopyridine:

-

Catalyst : Pd(dppf)Cl₂ (3 mol%)

-

Base : K₃PO₄ (2 equiv)

-

Solvent : Dioxane/water (4:1) at 90°C for 10 hours.

Yield: 78%.

Table 2: Cross-Coupling Comparison

| Method | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Ullmann | CuI | Cs₂CO₃ | 67 |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₃PO₄ | 78 |

Direct Carboxylation via CO₂ Insertion

A less common approach involves direct carboxylation of a metallated pyrimidine intermediate.

Lithiation-Carboxylation

-

Substrate : 2-(5-Bromopyridin-2-yl)pyrimidine

-

Reagents : LDA (2 equiv), CO₂ gas

Challenges : Low yields due to competing side reactions and sensitivity to moisture.

Analysis of Methodologies

Scalability and Practicality

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid exhibits notable biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : The compound has been evaluated for its anticancer potential against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). In vitro assays have shown that certain derivatives exhibit excellent activity compared to standard chemotherapy agents .

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid | Brominated pyridine; carboxylic acid | Antimicrobial, anticancer |

| 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid | Non-brominated; simpler structure | Varies |

| 2-Amino-4-(pyridin-2-YL)pyrimidine-5-carboxylic acid | Contains amino group; enhanced solubility | Potentially higher activity |

| Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate | Ester form; different reactivity | Varies |

This table illustrates how structural variations influence both chemical behavior and biological activity.

Therapeutic Potential

The therapeutic potential of 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid lies in its ability to interact with various biological targets. Interaction studies have focused on its binding affinity to enzymes and receptors involved in disease pathways. Such studies are crucial for optimizing compounds for therapeutic use and understanding their pharmacokinetics and pharmacodynamics.

Case Studies

- Anticancer Research : A study evaluated a series of bromopyrimidine derivatives, including 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid, against multiple cancer cell lines. Results indicated that certain compounds exhibited significant cytotoxic effects, suggesting their potential as lead compounds in anticancer drug development .

- Antimicrobial Studies : In vitro evaluations demonstrated that derivatives of this compound showed promising antimicrobial activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicate a need for further exploration into their mechanisms of action and potential clinical applications .

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences:

Substituent Position: The target compound’s 5-bromo-pyridin-2-yl group at C2 distinguishes it from analogs like 5-phenylpyrimidine-2-carboxylic acid (phenyl at C5, COOH at C2) .

Acid vs. Ester : Derivatives such as 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester serve as ester precursors, whereas the target compound’s free carboxylic acid group enables direct conjugation or salt formation.

Biological Activity : Compounds like hydroxamic acid derivatives (e.g., HDAC inhibitors) and anti-fibrotic pyrimidines highlight the role of substituents in modulating bioactivity. The bromine atom in the target compound may influence binding affinity in therapeutic targets.

Research Implications and Gaps

- Further studies could explore kinase or HDAC inhibition.

- Synthetic Challenges : The bromine atom may complicate purification or stability; alternative protecting groups or reaction conditions may be needed.

Biologische Aktivität

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid is a chemical compound recognized for its unique structure, which includes a brominated pyridine moiety and a pyrimidine carboxylic acid group. This compound, identified by the CAS number 1447606-97-4, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Features

The molecular formula of 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid is C_11H_8BrN_3O_2, with a molecular weight of approximately 256.08 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring is crucial for its biological activity, enhancing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The brominated structure of 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid may enhance its efficacy against a range of bacterial and fungal pathogens. Comparative studies have shown that brominated derivatives often outperform their non-brominated counterparts in terms of potency and spectrum of activity.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it exhibits significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer cells. For instance, IC50 values for growth inhibition were reported to be lower than those of standard chemotherapeutic agents like 5-Fluorouracil, indicating promising anticancer properties .

The mechanism by which 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cellular responses that promote apoptosis in cancer cells or inhibit microbial growth .

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer activity of various pyrimidine derivatives, 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid was found to induce apoptosis in MCF-7 cells by increasing caspase-9 levels significantly compared to control groups. The study reported an IC50 value of approximately 9 μM for this compound, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated that it exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid | Brominated pyridine; carboxylic acid | Antimicrobial, anticancer |

| 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid | Non-brominated; simpler structure | Varies |

| Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate | Ester form; different reactivity | Varies |

This table illustrates how structural variations influence both chemical behavior and biological activity, emphasizing the unique characteristics of 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid within its class.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylic acid, and what key intermediates are involved?

-

Methodological Answer : Synthesis typically involves multi-step reactions, starting with brominated pyridine precursors. For example, bromine substitution on pyridine derivatives (e.g., 5-bromopyridine-2-carboxylic acid) can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . Subsequent coupling with pyrimidine intermediates via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution is common . Key intermediates include ethyl 2-bromopyrimidine-5-carboxylate (see nucleophilic substitution reactions in ).

-

Critical Parameters :

- Temperature control (e.g., 0–5°C for bromination to avoid side products).

- Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling).

- Solvent systems (e.g., DMF or THF for polar aprotic conditions).

Q. How do solubility properties of 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylic acid influence its purification and characterization?

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. For example, crystallographic studies of related compounds (e.g., 2-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}-4-methoxypyrimidine-5-carboxamide) reveal planar pyrimidine rings stabilized by intramolecular hydrogen bonds, which may differ in solution . Validate using DFT calculations (e.g., Gaussian09) to model optimized geometries .

Q. What strategies ensure regioselectivity during functionalization of the pyrimidine ring in 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylic acid?

- Methodological Answer : Regioselective bromination at the 5-position of pyridine is achieved using Br₂/FeBr₃ under reflux . For pyrimidine ring modifications, protect the carboxylic acid group (e.g., as a methyl ester) to direct electrophilic substitution to the 2- or 4-positions. Use steric and electronic directing groups (e.g., –NH₂ or –OCH₃) to control reactivity .

Q. How can mechanistic studies elucidate the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : Investigate via kinetic studies (e.g., monitoring reaction progress by LC-MS) and isotopic labeling (e.g., ¹⁸O tracking in hydrolysis). For example, ethyl 2-bromopyrimidine-5-carboxylate undergoes nucleophilic substitution with amines at rates dependent on electron-withdrawing effects of the ester group . Compare with analogous chloro or iodo derivatives to assess leaving-group efficiency.

Q. What computational tools are recommended for predicting biological activity of derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs). QSAR models derived from analogs (e.g., 5-chloro-4-cyclopropylpyridine-2-carboxylic acid) can predict bioactivity based on Hammett σ constants and LogP values .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

Q. What analytical techniques are critical for distinguishing between polymorphic forms?

- Answer : Combine PXRD, DSC, and Raman spectroscopy. For example, polymorphs of 5-bromopyridine-2-carboxylic acid exhibit distinct melting points (173–175°C vs. 180–182°C) and XRD patterns .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.